molecular formula C23H31ClO4 B12070084 (17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate

(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate

Cat. No.: B12070084
M. Wt: 406.9 g/mol
InChI Key: QQEHDZXXCDSAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Chlormadinone Acetate is a derivative of Chlormadinone Acetate, a synthetic progestin. This compound is known for its potent progestogenic and anti-androgenic properties. It is used in various therapeutic applications, including hormone replacement therapy and contraception .

Preparation Methods

The synthesis of 3-Hydroxy Chlormadinone Acetate involves a multi-step process. The primary method includes the reduction of Chlormadinone Acetate using a hydride component to form 3β-Hydroxy Chlormadinone Acetate, followed by the inversion of the configuration at position 3 to yield 3α-Hydroxy Chlormadinone Acetate . The reaction conditions typically involve the use of achiral hydride components and specific temperature and pressure settings to ensure high yield and purity.

Chemical Reactions Analysis

3-Hydroxy Chlormadinone Acetate undergoes various chemical reactions, including:

Scientific Research Applications

3-Hydroxy Chlormadinone Acetate has a wide range of applications in scientific research:

Mechanism of Action

3-Hydroxy Chlormadinone Acetate exerts its effects primarily through its interaction with progesterone and androgen receptors. It binds to these receptors, inhibiting the action of endogenous hormones. This leads to a decrease in the production of androgens and a reduction in androgenic activity in target tissues . The compound also exhibits anti-androgenic effects by blocking the conversion of testosterone to dihydrotestosterone .

Comparison with Similar Compounds

3-Hydroxy Chlormadinone Acetate is often compared with other progestins such as Cyproterone Acetate and Dienogest. While all these compounds exhibit anti-androgenic properties, 3-Hydroxy Chlormadinone Acetate is unique in its specific binding affinities and metabolic pathways . Similar compounds include:

Properties

IUPAC Name

(17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEHDZXXCDSAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.